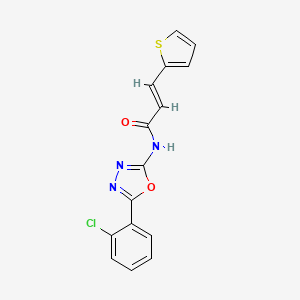

(E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable chlorinated aromatic compound.

Formation of the acrylamide moiety: The acrylamide moiety can be synthesized by reacting an appropriate amine with an acrylate ester or acryl chloride under mild conditions.

Coupling of the thiophene ring: The thiophene ring can be coupled to the oxadiazole core through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, potassium carbonate, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Hydrazine derivatives.

Substitution: Amino or thiol-substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: The unique electronic properties of the oxadiazole and thiophene rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: This compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.

Mécanisme D'action

The mechanism of action of (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Receptor Modulation: It can modulate the activity of receptors by binding to their ligand-binding domains, leading to changes in receptor conformation and signaling pathways.

DNA Intercalation: The planar structure of the oxadiazole and thiophene rings allows this compound to intercalate into DNA, disrupting DNA replication and transcription processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-N-(5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.

(E)-N-(5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

(E)-N-(5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide: Similar structure with a methylphenyl group instead of a chlorophenyl group.

Uniqueness

(E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the chlorophenyl group, which can influence its electronic properties, reactivity, and biological activity

Activité Biologique

(E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound belongs to the oxadiazole derivatives, which are recognized for their diverse pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure that includes an oxadiazole ring, a thiophene moiety, and a chlorophenyl group. The synthesis typically involves multiple steps:

- Formation of the 1,3,4-oxadiazole ring through cyclization of a hydrazide with a carboxylic acid derivative.

- Introduction of the chlorophenyl group via nucleophilic substitution.

- Synthesis of the acrylamide moiety by reacting an appropriate amine with an acrylate ester.

- Coupling of the thiophene ring using palladium-catalyzed cross-coupling reactions.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties.

The compound acts primarily through:

- Enzyme Inhibition : It inhibits specific enzymes by binding to their active sites, which reduces their activity and hampers cancer cell proliferation.

- Receptor Modulation : By interacting with receptor sites, it alters signaling pathways that are crucial for tumor growth.

- DNA Intercalation : Its planar structure allows it to intercalate into DNA strands, disrupting replication and transcription processes .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. The presence of electron-withdrawing groups like chlorine enhances its efficacy against both Gram-positive and Gram-negative bacteria .

Antioxidant Potential

Studies indicate that this compound possesses antioxidant properties. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .

Structure–Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components. Key observations include:

- Electron-Withdrawing Groups : The presence of halogen substituents (like Cl) at the para position significantly enhances antimicrobial potential.

- Electron-Donating Groups : These groups can increase anticancer and antioxidant activities when positioned appropriately on the aromatic rings .

Data Table: Biological Activities Summary

Case Study 1: Anticancer Efficacy

In a recent study evaluating various oxadiazole derivatives, this compound was tested against several cancer cell lines. Results indicated an IC50 value comparable to standard chemotherapeutic agents, highlighting its potential as an effective anticancer drug .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of this compound revealed that it exhibited potent activity against both bacterial and fungal strains. The structural modifications with electron-withdrawing groups were found to enhance its bactericidal effects significantly .

Propriétés

IUPAC Name |

(E)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2S/c16-12-6-2-1-5-11(12)14-18-19-15(21-14)17-13(20)8-7-10-4-3-9-22-10/h1-9H,(H,17,19,20)/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABTXDJEORVFBP-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.